molecular formula C18H20N4O2 B2561059 N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide CAS No. 1197556-27-6

N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Cat. No.: B2561059
CAS No.: 1197556-27-6
M. Wt: 324.384
InChI Key: VUJICSZYDDIYBX-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclohexyl group attached to an acetamide moiety, which is further linked to a quinazolinone derivative. Its intricate structure suggests potential utility in medicinal chemistry and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves multiple steps, starting with the formation of the quinazolinone core. This can be achieved through the condensation of anthranilic acid with acetic anhydride, followed by cyclization under acidic conditions. The cyanocyclohexyl group is then introduced via nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinazolinone core can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the cyano group or other parts of the molecule.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation products: Hydroxylated quinazolinones, carboxylic acids.

  • Reduction products: Amines, alcohols.

  • Substitution products: Various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical studies to understand enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structural similarity to known bioactive molecules suggests it could be used in the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system .

Comparison with Similar Compounds

  • N-(1-cyanocyclohexyl)acetamide

  • 6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

  • Other quinazolinone derivatives

Uniqueness: N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-5-6-15-14(9-13)17(24)22(12-20-15)10-16(23)21-18(11-19)7-3-2-4-8-18/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJICSZYDDIYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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